molecular formula C8H2Cl4N2O B3054547 2,3,4,6-Tetrachloro-5-cyanobenzamide CAS No. 61073-19-6

2,3,4,6-Tetrachloro-5-cyanobenzamide

Cat. No.: B3054547
CAS No.: 61073-19-6
M. Wt: 283.9 g/mol
InChI Key: XTFCOCGBWMNRKW-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrachloro-5-cyanobenzamide is a chemical compound with the molecular formula C8H2Cl4N2O. It is characterized by the presence of four chlorine atoms, a cyano group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: . The reaction conditions include the use of chlorinating agents such as thionyl chloride (SOCl2) and a cyano group donor like cyanogen bromide (BrCN).

Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step process that ensures high purity and yield. The process involves the careful control of reaction conditions, including temperature, pressure, and the use of catalysts to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,3,4,6-Tetrachloro-5-cyanobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Substitution reactions often involve nucleophiles such as ammonia (NH3) or amines.

Major Products Formed:

  • Oxidation: Products include carboxylic acids and ketones.

  • Reduction: Products include amines and alcohols.

  • Substitution: Products include amides and nitriles.

Scientific Research Applications

2,3,4,6-Tetrachloro-5-cyanobenzamide has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is utilized in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 2,3,4,6-tetrachloro-5-cyanobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The cyano group and chlorine atoms play a crucial role in its biological activity, influencing its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

2,3,4,6-Tetrachloro-5-cyanobenzamide is compared with other similar compounds, such as 2,3,5,6-tetrachloro-5-cyanobenzamide and chlorothalonil. These compounds share structural similarities but differ in their functional groups and applications

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Properties

IUPAC Name

2,3,4,6-tetrachloro-5-cyanobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H2Cl4N2O/c9-4-2(1-13)5(10)7(12)6(11)3(4)8(14)15/h(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFCOCGBWMNRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)C(=O)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H2Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10594081
Record name 2,3,4,6-Tetrachloro-5-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61073-19-6
Record name 2,3,4,6-Tetrachloro-5-cyanobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10594081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,5,6-tetrachloro-3-cyanobenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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